molecular formula C11H13BrFNO B13612192 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

Cat. No.: B13612192
M. Wt: 274.13 g/mol
InChI Key: QEHMJKIIIMGVBG-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol (CAS 1247368-14-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel biologically active compounds. Its structure incorporates a pyrrolidine ring, a five-membered nitrogen heterocycle that is a privileged scaffold in pharmaceutical science . The pyrrolidine ring enables efficient exploration of the pharmacophore space due to its sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon known as "pseudorotation" . This saturated scaffold is a key feature in many US FDA-approved drugs and is valued for its ability to optimize key physicochemical parameters, such as solubility and lipophilicity, which are critical for the pharmacokinetic profile of drug candidates . The specific substitution pattern of this molecule, featuring both a 3-bromo-4-fluorobenzyl group and a polar hydroxyl group on the pyrrolidine ring, makes it a versatile building block for designing potent and selective ligands for various biological targets. Pyrrolidine derivatives are extensively explored for their activity across a wide range of therapeutic areas, including as inhibitors for enzymes like aldose reductase and as ligands for central nervous system targets such as D2-like dopamine receptors . The presence of the bromo and fluoro substituents on the aromatic ring offers excellent synthetic handles for further functionalization via cross-coupling reactions and for modulating the molecule's electronic properties and metabolic stability. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13BrFNO

Molecular Weight

274.13 g/mol

IUPAC Name

3-[(3-bromo-4-fluorophenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C11H13BrFNO/c12-9-5-8(1-2-10(9)13)6-11(15)3-4-14-7-11/h1-2,5,14-15H,3-4,6-7H2

InChI Key

QEHMJKIIIMGVBG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CC2=CC(=C(C=C2)F)Br)O

Origin of Product

United States

Synthetic Methodologies for 3 3 Bromo 4 Fluorobenzyl Pyrrolidin 3 Ol

Retrosynthetic Analysis of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

A retrosynthetic analysis of the target molecule, this compound, suggests a disconnection strategy that simplifies the structure into readily available or synthetically accessible precursors. The key bond for disconnection is the carbon-carbon bond between the C3 of the pyrrolidine (B122466) ring and the benzylic carbon. This leads to a pyrrolidin-3-one synthon and a 3-bromo-4-fluorobenzyl organometallic reagent.

This retrosynthetic approach identifies two key building blocks: a protected pyrrolidin-3-one and a suitable 3-bromo-4-fluorobenzyl halide. The synthesis would therefore involve the preparation of these precursors followed by their coupling and subsequent deprotection if necessary.

Approaches to Pyrrolidin-3-ol Ring Construction

The formation of the pyrrolidin-3-ol ring is a critical step in the synthesis. Various methods have been developed for the construction of this heterocyclic core, often starting from acyclic precursors.

Cyclization Strategies for Pyrrolidine Ring Formation

Intramolecular cyclization is a common and effective strategy for forming the pyrrolidine ring. One approach involves the cyclization of γ-amino ketones or their derivatives. For the synthesis of a pyrrolidin-3-one precursor, a Dieckmann condensation of an appropriate N-substituted amino diester can be employed, followed by hydrolysis and decarboxylation.

Another versatile method is the intramolecular Michael addition. An appropriately substituted α,β-unsaturated carbonyl compound bearing an amino group can undergo cyclization to form the pyrrolidinone ring. Further modifications would then be necessary to arrive at the desired pyrrolidin-3-one.

Reductive amination of 1,4-dicarbonyl compounds is another powerful tool for pyrrolidine synthesis. While this typically leads to pyrrolidines, careful choice of starting materials and reaction conditions can be adapted to yield precursors for pyrrolidin-3-one.

Cyclization StrategyStarting Material TypeKey Transformation
Dieckmann CondensationN-substituted amino diesterIntramolecular condensation
Intramolecular Michael Additionα,β-Unsaturated carbonyl with an amino groupIntramolecular conjugate addition
Reductive Amination1,4-Dicarbonyl compoundCyclization via imine/enamine formation and reduction

Introduction of the Hydroxyl Group onto the Pyrrolidine Core

The hydroxyl group at the C3 position is a key feature of the target molecule. In the context of the proposed retrosynthesis, the hydroxyl group is introduced concurrently with the benzyl (B1604629) moiety via the addition of an organometallic reagent to a pyrrolidin-3-one precursor.

Alternatively, if a different synthetic route is chosen, the hydroxyl group can be introduced at a later stage. For instance, a pyrrolidine can be functionalized at the C3 position through oxidation. The reduction of a pyrrolidin-3-one using a suitable reducing agent, such as sodium borohydride, would also yield a pyrrolidin-3-ol, although this would not be the desired tertiary alcohol.

Enantioselective and Diastereoselective Synthesis of Pyrrolidin-3-ol Architectures

Achiral synthesis will result in a racemic mixture of this compound. To obtain enantiomerically pure products, asymmetric synthesis strategies are necessary. This can be achieved through several approaches:

Use of Chiral Starting Materials: Starting the synthesis from a chiral precursor, such as an amino acid, can impart stereocontrol throughout the reaction sequence.

Chiral Auxiliaries: A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of key reactions, such as the cyclization or the addition of the benzyl group. The auxiliary can then be removed in a later step.

Asymmetric Catalysis: The use of chiral catalysts for key transformations, such as enantioselective reductions or alkylations, can provide access to enantiomerically enriched pyrrolidin-3-ol derivatives. For instance, a prochiral pyrrolidin-3-one could be subjected to an asymmetric addition of the organometallic reagent in the presence of a chiral ligand.

Strategies for Introducing the 3-Bromo-4-fluorobenzyl Moiety

The introduction of the 3-bromo-4-fluorobenzyl group at the C3 position of the pyrrolidine ring is the final key step in the proposed synthetic route.

C-Alkylation of Pyrrolidin-3-one Precursors with 3-Bromo-4-fluorobenzyl Halides

The most direct approach to introduce the 3-bromo-4-fluorobenzyl group and the hydroxyl group simultaneously is through the reaction of a protected N-substituted pyrrolidin-3-one with an organometallic reagent derived from a 3-bromo-4-fluorobenzyl halide.

Grignard Reaction: The Grignard reagent, 3-bromo-4-fluorobenzylmagnesium bromide, can be prepared by reacting 1-bromo-2-fluoro-4-(bromomethyl)benzene with magnesium metal in an ethereal solvent. This reagent will then add to the carbonyl group of N-protected pyrrolidin-3-one to form the desired tertiary alcohol. Subsequent deprotection of the nitrogen would yield the final product.

Organolithium Reaction: Similarly, an organolithium reagent can be generated from the corresponding halide and reacted with the pyrrolidin-3-one.

The choice of the nitrogen protecting group (e.g., Boc, Cbz, Benzyl) is crucial as it must be stable to the reaction conditions of the Grignard or organolithium addition and be readily removable at the end of the synthesis.

ReagentPrecursorReaction TypeProduct
3-Bromo-4-fluorobenzylmagnesium bromideN-Protected Pyrrolidin-3-oneGrignard ReactionN-Protected this compound
3-Bromo-4-fluorobenzylithiumN-Protected Pyrrolidin-3-oneOrganolithium AdditionN-Protected this compound

The synthesis of the required 3-bromo-4-fluorobenzyl halide precursor can be achieved from commercially available starting materials such as 3-bromo-4-fluorotoluene (B1266451) via radical bromination.

Carbon-Carbon Bond Formation Methodologies at the C-3 Position

The central step in the synthesis of the target molecule is the formation of the carbon-carbon bond between the C-3 position of the pyrrolidine ring and the benzylic carbon of the 3-bromo-4-fluorobenzyl moiety. This can be accomplished through several robust methodologies, primarily involving modern cross-coupling reactions or classical nucleophilic additions to carbonyl intermediates.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation due to their efficiency and functional group tolerance. whiterose.ac.ukresearchgate.net The Suzuki-Miyaura coupling, in particular, is a favored method for creating C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds. whiterose.ac.uk

A plausible Suzuki-Miyaura approach to this compound would involve the coupling of a C-3 borylated pyrrolidine derivative with 3-bromo-4-fluorobenzyl halide. For instance, an N-protected 3-borylpyrrolidin-3-ol could be coupled with 3-bromo-4-fluorobenzyl bromide in the presence of a palladium catalyst and a suitable base. Studies on cyclic alkyl trifluoroborates have demonstrated the feasibility of such couplings, although challenges like stereospecificity and competing side reactions must be managed. whiterose.ac.uk

Another relevant palladium-catalyzed method is the reductive Mizoroki-Heck reaction, which allows for the hydroarylation of pyrrolines to generate 3-aryl pyrrolidines. nih.govnih.gov This process has a broad substrate scope and can deliver drug-like molecules in a single step from readily available precursors. researchgate.netnih.gov In this scenario, an appropriately substituted N-alkyl pyrroline (B1223166) could react with a 3-bromo-4-fluorophenyl halide. While this typically forms a C-3 aryl linkage rather than a C-3 benzyl linkage, modifications to the starting materials or reaction sequence could potentially adapt this methodology.

Reaction Type Pyrrolidine Substrate Benzyl Substrate Key Reagents Potential Product Reference
Suzuki-MiyauraN-Boc-3-(trifluoroborato)pyrrolidin-3-ol3-Bromo-4-fluorobenzyl bromidePd(OAc)₂, n-Bu₂PAd₂, Cs₂CO₃N-Boc-3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol whiterose.ac.uk
Reductive HeckN-Alkyl-Δ³-pyrroline3-Bromo-4-fluorobenzyl bromidePd Catalyst, Lewis Acid AdditiveN-Alkyl-3-(3-bromo-4-fluorobenzyl)pyrrolidine nih.gov

This table presents hypothetical reaction schemes based on established methodologies for the synthesis of substituted pyrrolidines.

A more traditional and highly effective strategy for constructing the C-3 benzyl linkage is through the nucleophilic addition of an organometallic reagent to a C-3 carbonyl group. This approach involves the synthesis of an N-protected 3-pyrrolidinone (B1296849) intermediate, which then serves as an electrophile. google.com

The required nucleophile, a 3-bromo-4-fluorobenzyl organometallic species (e.g., a Grignard or organolithium reagent), can be prepared from the corresponding 3-bromo-4-fluorobenzyl halide. The addition of this nucleophile to the ketone at the C-3 position of the pyrrolidinone ring directly forms the desired tertiary alcohol and the crucial C-C bond in a single step. Subsequent deprotection of the nitrogen atom would yield the final product. This method is widely used for its reliability and the directness with which it assembles the core structure of 3-substituted 3-pyrrolidinols.

The general reaction sequence is as follows:

Preparation of the Nucleophile: 3-bromo-4-fluorobenzyl bromide is reacted with magnesium turnings (to form a Grignard reagent) or an alkyl lithium reagent in an anhydrous ether solvent.

Nucleophilic Addition: The freshly prepared organometallic reagent is added to a solution of an N-protected 3-pyrrolidinone (e.g., N-benzyl-3-pyrrolidinone or N-Boc-3-pyrrolidinone) at low temperature. google.com

Workup and Deprotection: The reaction is quenched with an aqueous solution to hydrolyze the intermediate alkoxide, yielding the N-protected this compound. The protecting group is then removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group, or acid treatment for a Boc group).

Synthesis of the 3-Bromo-4-fluorobenzyl Synthon

The availability of a suitable 3-bromo-4-fluorobenzyl precursor, typically a benzyl halide, is critical for the success of the aforementioned C-C bond-forming reactions. The synthesis of this synthon requires careful control of regioselectivity during the halogenation steps.

The most direct route to the 3-bromo-4-fluorobenzyl core begins with the electrophilic aromatic bromination of 4-fluorotoluene (B1294773). The directing effects of the fluorine (ortho, para-directing) and methyl (ortho, para-directing) substituents present a regiochemical challenge, as bromination can occur at either the C-2 or C-3 position. Standard bromination conditions often yield a mixture of 2-bromo-4-fluorotoluene (B74383) and 3-bromo-4-fluorotoluene, with the former sometimes predominating. google.com

However, specific catalytic systems have been developed to enhance the yield of the desired 3-bromo isomer. Research has shown that conducting the bromination of 4-fluorotoluene with bromine in glacial acetic acid in the presence of a catalyst system comprising iodine and iron (or an iron salt) significantly improves the regioselectivity. google.comgoogle.com This method can increase the ratio of 3-bromo-4-fluorotoluene to its 2-bromo isomer, achieving proportions of up to 70:30, respectively. google.com

Starting Material Brominating Agent Catalyst/Solvent Product Ratio (3-bromo:2-bromo) Reference
4-FluorotolueneBromineIron / CCl₄~20:80 google.com
4-FluorotolueneBromineAlBr₃ / neat~20:80 google.com
4-FluorotolueneBromineIron, Iodine / Glacial Acetic AcidUp to 70:30 google.comgoogle.com

Once 3-bromo-4-fluorotoluene is obtained, the final step to create the reactive synthon is the radical bromination of the benzylic methyl group. This is typically achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions to yield 3-bromo-4-fluorobenzyl bromide.

While the synthesis starting from 4-fluorotoluene is common, alternative strategies involving the introduction of the fluorine atom at a different stage are also possible. These methods could start from a readily available bromo-substituted benzyl compound.

One approach is the nucleophilic fluorination of a corresponding benzyl bromide precursor using reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) in combination with a base or a silver salt. nih.gov For example, 3,4-dibromotoluene (B1293573) could be selectively fluorinated, although controlling the regioselectivity of such a reaction can be challenging.

Another strategy involves the direct fluorination of a benzylic C-H bond. While less common for introducing fluorine onto the aromatic ring itself, modern methods using reagents like Selectfluor in the presence of a photocatalyst can introduce fluorine at the benzylic position if the synthesis plan were to be altered. organic-chemistry.org More relevant to the synthesis of the aromatic core would be a Schiemann reaction or related diazonium salt chemistry, starting from an appropriately substituted aniline (B41778) to introduce the fluorine atom regioselectively.

Multi-component and Domino Reaction Approaches for Concurrent Assembly

To enhance synthetic efficiency, multi-component reactions (MCRs) and domino (cascade) reactions offer powerful strategies for the rapid assembly of complex molecular scaffolds from simple precursors in a single operation.

Multi-component reactions, where three or more reactants combine in a one-pot process, are highly convergent. The Ugi four-component reaction, for example, has been employed to create libraries of 1-benzyl-pyrrolidine-3-ol analogues. researchgate.net A hypothetical Ugi reaction for a related structure could involve an aldehyde, an amine (such as 3-bromo-4-fluorobenzylamine), a carboxylic acid, and an isocyanide that contains the necessary functionality to later form the pyrrolidine ring. This approach allows for significant structural diversity by varying each of the four components. researchgate.net

Optimization of Reaction Conditions and Solvent Selection in Synthesis

The optimization of reaction conditions and the judicious selection of solvents are critical for maximizing the yield and purity of this compound, particularly in the key Grignard reaction step. Several factors, including the choice of solvent, reaction temperature, and the nature of the reactants, can significantly influence the outcome of the synthesis.

Solvent Selection:

The choice of solvent is arguably one of the most critical parameters in a Grignard reaction. Ethereal solvents are essential as they solvate and stabilize the Grignard reagent through coordination with the magnesium center. The most commonly employed solvents are diethyl ether and tetrahydrofuran (B95107) (THF).

Diethyl Ether: Traditionally favored for its ability to effectively solvate the Grignard reagent, diethyl ether has a low boiling point, which can be advantageous for reaction control on a small scale but may be problematic for larger-scale reactions requiring higher temperatures.

Tetrahydrofuran (THF): THF is a more polar ether than diethyl ether and can better solvate the Grignard reagent, potentially leading to increased reactivity. Its higher boiling point also allows for a broader range of reaction temperatures.

2-Methyltetrahydrofuran (2-MeTHF): This solvent is often considered a "greener" alternative to THF and can sometimes offer superior performance. It may lead to higher yields and reduced formation of byproducts, such as those resulting from Wurtz coupling.

The selection of the optimal solvent often involves empirical screening to determine which provides the best balance of reagent stability, reaction rate, and product yield.

Reaction Temperature:

Temperature control is crucial throughout the synthesis. The formation of the Grignard reagent is an exothermic process and often requires initial cooling to manage the reaction rate and prevent side reactions. During the addition of the Grignard reagent to the pyrrolidin-3-one, the temperature is typically maintained at a low level (e.g., 0 °C to room temperature) to enhance selectivity and minimize the formation of impurities. Subsequent warming to room temperature or gentle heating may be necessary to ensure the reaction proceeds to completion. The optimal temperature profile will depend on the specific reactants and solvent system used.

Influence of Reactants and Reagents:

The purity and reactivity of the magnesium and the halide precursor are important for the efficient formation of the Grignard reagent. The choice of the N-protecting group on the pyrrolidin-3-one can also affect the reaction's efficiency and the ease of subsequent deprotection.

The following tables provide a hypothetical representation of how reaction conditions could be optimized for the synthesis of an N-protected precursor to this compound via a Grignard reaction.

Table 1: Optimization of Solvent for Grignard Reaction

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1Diethyl Ether25475
2THF25482
32-MeTHF25485
4Toluene254<10

Table 2: Optimization of Temperature for Grignard Reaction in THF

EntrySolventTemperature (°C)Reaction Time (h)Yield (%)
1THF0678
2THF25482
3THF50280

Based on such hypothetical optimization studies, a combination of a suitable solvent like THF or 2-MeTHF at room temperature would likely be chosen for the scaled-up synthesis to achieve a high yield of the desired product in a reasonable timeframe. Further refinement of reaction time and concentration would also be necessary to fully optimize the process.

Chemical Reactivity and Transformations of 3 3 Bromo 4 Fluorobenzyl Pyrrolidin 3 Ol

Reactivity of the Pyrrolidin-3-ol Functional Group

The pyrrolidin-3-ol core contains two key functional groups: a tertiary hydroxyl group and a secondary amine. Both are amenable to a variety of chemical transformations. The pyrrolidine (B122466) ring itself is a saturated five-membered nitrogen heterocycle, a common structural motif in many biologically active compounds. nih.govunirioja.es

The tertiary hydroxyl group at the C-3 position of the pyrrolidine ring is a key site for functionalization. Its reactivity is typical of a tertiary alcohol, though potentially influenced by the adjacent nitrogen atom and the bulky benzyl (B1604629) substituent.

Esterification: The hydroxyl group can be converted to an ester through reaction with acylating agents such as acid chlorides or acid anhydrides. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct. The steric hindrance around the tertiary alcohol may necessitate more forcing reaction conditions or the use of highly reactive acylating agents.

Etherification: Formation of an ether bond from the tertiary alcohol can be achieved under specific conditions. For example, a Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, could be employed. Due to the steric hindrance and potential for elimination reactions with certain alkyl halides, this transformation can be challenging.

Oxidation: The oxidation of the tertiary alcohol in 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol is not possible without breaking a carbon-carbon bond, as there is no hydrogen atom on the carbinol carbon. Therefore, this functional group is resistant to standard oxidizing agents that typically convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids.

The nitrogen atom in the pyrrolidine ring is a secondary amine, making it both basic and nucleophilic. wikipedia.orgchemicalbook.com This allows for a wide range of reactions to modify the heterocyclic core.

Acylation: The pyrrolidine nitrogen can readily undergo acylation when treated with acid chlorides or anhydrides to form the corresponding N-acyl derivative (an amide). This is a robust and common transformation for secondary amines.

Carbamoylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields N-carbamoyl derivatives (ureas). This reaction leverages the nucleophilicity of the nitrogen to attack the electrophilic carbonyl carbon of the isocyanate or carbamoyl chloride. chemicalbook.com

Further Alkylation: As a secondary amine, the pyrrolidine nitrogen can be further alkylated using alkyl halides. chemicalbook.com This reaction produces a tertiary amine. If a second equivalent of the alkylating agent is used, a quaternary ammonium (B1175870) salt can be formed. chemicalbook.com

Table 1: Potential Reactions of the Pyrrolidin-3-ol Functional Group

Functional GroupReaction TypeTypical ReagentsExpected Product Class
Tertiary HydroxylEsterificationAcid Chloride (R-COCl), BaseTertiary Ester
Tertiary HydroxylEtherificationNaH, Alkyl Halide (R-X)Tertiary Ether
Secondary AmineAcylationAcid Anhydride ((RCO)₂O)N-Amide
Secondary AmineCarbamoylationIsocyanate (R-NCO)N-Urea
Secondary AmineAlkylationAlkyl Halide (R-X)Tertiary Amine

Reactions Involving the 3-Bromo-4-fluorophenyl Moiety

The 3-bromo-4-fluorophenyl group is a versatile platform for diversification, primarily through reactions targeting the carbon-bromine bond and the aromatic ring itself.

The carbon-bromine bond is an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds. nobelprize.orgresearchgate.net The general mechanism for these reactions involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of an organometallic reagent, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nobelprize.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgnih.govnih.gov It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. nobelprize.orgnih.gov The reaction would replace the bromine atom with the organic group from the boronic acid.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. organic-chemistry.orgnih.gov It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org This method is highly efficient for the synthesis of aryl-alkyne structures.

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nobelprize.orgorganic-chemistry.orgnih.gov Organozinc reagents are highly reactive, often allowing for milder reaction conditions compared to other coupling methods. nih.govmit.edu

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Suzuki-MiyauraAryl/Vinyl Boronic Acid (RB(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)Biaryl or Aryl-alkene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)Aryl-alkyne
NegishiOrganozinc Reagent (R-ZnX)Pd(OAc)₂, Ligand (e.g., CPhos)Substituted Arene

Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. chemistrysteps.com For this reaction to occur, the ring must typically be activated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. chemistrysteps.commasterorganicchemistry.com

The 3-bromo-4-fluorophenyl ring in the target molecule lacks strong activation. However, in SNAr reactions of polyhalogenated benzenes, fluorine is often a better leaving group than bromine or chlorine. masterorganicchemistry.comyoutube.com Therefore, under forcing conditions (high temperature, strong nucleophile), it might be possible to achieve substitution at the fluorine-bearing carbon. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds. libretexts.org The position of substitution on the 3-bromo-4-fluorophenyl ring is directed by the existing substituents. Both fluorine and bromine are deactivating groups due to their inductive electron withdrawal, but they are ortho- and para-directing because of resonance electron donation. The benzyl-pyrrolidinol substituent is a weakly activating, ortho-, para-directing group.

The available positions for substitution are C-2, C-5, and C-6.

Position C-2: Ortho to the activating alkyl group and meta to the bromo and fluoro groups.

Position C-5: Ortho to the fluoro group, meta to the bromo group, and para to the activating alkyl group.

Position C-6: Ortho to the bromo group and meta to the fluoro and alkyl groups.

Considering the combined electronic and steric effects, the most likely positions for electrophilic attack would be C-2 and C-5. The C-5 position is para to the activating alkyl group and ortho to the fluorine, while the C-2 position is ortho to the activating alkyl group. The precise outcome would depend on the specific electrophile and reaction conditions used. nih.gov For example, reactions like nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., with Br₂/FeBr₃) would likely yield a mixture of isomers, with substitution favoring these activated positions. libretexts.orglibretexts.org

Metal-Halogen Exchange Reactions

The presence of a bromine atom on the aromatic ring of this compound allows for metal-halogen exchange reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to generate a highly reactive aryllithium intermediate.

A significant consideration for this specific molecule is the presence of two acidic protons: one on the pyrrolidine nitrogen (N-H) and one on the tertiary hydroxyl group (O-H). These protons will react with the organolithium reagent before the metal-halogen exchange can occur. Therefore, a stoichiometric excess of the organolithium reagent is necessary. Typically, one equivalent of the reagent is consumed for each acidic proton, with an additional equivalent required for the bromine-lithium exchange itself. The reaction is generally performed at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions.

The resulting aryllithium species is a potent nucleophile and can be quenched with various electrophiles to introduce a wide range of substituents at the 3-position of the benzyl group.

Table 1: Hypothetical Metal-Halogen Exchange and Subsequent Electrophilic Quench

Reagent SequenceElectrophile (E+)Product Structure
1. 3.1 eq n-BuLi, THF, -78 °C2. E+DMF (Dimethylformamide)3-((4-fluoro-3-formylphenyl)methyl)pyrrolidin-3-ol
1. 3.1 eq n-BuLi, THF, -78 °C2. E+CO₂ (Carbon dioxide)4-fluoro-3-((3-hydroxypyrrolidin-3-yl)methyl)benzoic acid
1. 3.1 eq n-BuLi, THF, -78 °C2. E+CH₃I (Methyl iodide)3-((4-fluoro-3-methylphenyl)methyl)pyrrolidin-3-ol
1. 3.1 eq n-BuLi, THF, -78 °C2. E+(CH₃)₃SiCl (Trimethylsilyl chloride)3-((4-fluoro-3-(trimethylsilyl)phenyl)methyl)pyrrolidin-3-ol

This table is illustrative of potential reactions based on established chemical principles.

The rate of lithium-halogen exchange is generally faster than nucleophilic addition to the aromatic ring, and the order of reactivity for halogens is I > Br > Cl. wikipedia.org The fluorine atom on the ring is unlikely to participate in the exchange reaction under these conditions.

Intramolecular Cyclization and Rearrangement Pathways

Following the formation of the aryllithium intermediate via metal-halogen exchange, intramolecular reactions may be possible, although they are not commonly reported for this specific scaffold. One hypothetical pathway could involve the nucleophilic aryllithium attacking an electrophilic center within the same molecule. For instance, if the pyrrolidine nitrogen were to bear an appropriate leaving group, an intramolecular cyclization could potentially lead to a tetracyclic product. However, in the case of the parent compound, such a pathway is unlikely without prior modification.

A more plausible intramolecular event is a Parham-type cyclization if a suitable electrophilic side chain is present. wikipedia.org For this compound itself, the generation of the aryllithium at the 3-position of the benzyl ring does not present an obvious intramolecular reaction partner, as the pyrrolidine ring is not sufficiently electrophilic.

Rearrangement pathways for this molecule are not extensively documented. Under strongly acidic conditions, a pinacol-type rearrangement involving the tertiary alcohol is a theoretical possibility if a vicinal carbocation could be stabilized, but this would likely require harsh conditions that could lead to decomposition.

Derivatization for Library Synthesis and Structure-Activity Relationship (SAR) Studies (focus on chemical aspects)

The structure of this compound offers three primary points for diversification, making it a suitable core for the synthesis of a chemical library for structure-activity relationship (SAR) studies.

Modification of the Aromatic Ring: The bromine atom is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, which can systematically alter the steric and electronic properties of the aromatic ring. Examples include:

Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds (e.g., introducing alkyl, alkenyl, or aryl groups).

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.

Heck Coupling: Reaction with alkenes.

Derivatization of the Pyrrolidine Nitrogen: The secondary amine is a nucleophilic center that can be readily functionalized through various reactions:

N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones can introduce a variety of alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides yields amides.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Modification of the Tertiary Hydroxyl Group: The tertiary alcohol can be a target for derivatization, although its steric hindrance may reduce reactivity compared to primary or secondary alcohols. stackexchange.comck12.org

O-Alkylation (Ether Formation): Reaction with alkyl halides under basic conditions (e.g., using sodium hydride) can form ethers.

O-Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides, often in the presence of a base like pyridine or DMAP, can produce esters.

Table 2: Potential Derivatization Reactions for SAR Studies

Reaction SiteReaction TypeReagentsPotential Functional Group Introduced
Aromatic Ring (C-Br)Suzuki CouplingR-B(OH)₂, Pd catalyst, baseAryl, heteroaryl, alkyl, alkenyl
Aromatic Ring (C-Br)Sonogashira CouplingR-C≡CH, Pd/Cu catalyst, baseAlkynyl
Aromatic Ring (C-Br)Buchwald-Hartwig AminationR₂NH, Pd catalyst, baseSecondary or tertiary amine
Pyrrolidine Nitrogen (N-H)N-AlkylationR-X or R-CHO/NaBH(OAc)₃Alkyl, substituted alkyl
Pyrrolidine Nitrogen (N-H)N-AcylationR-COCl, baseAmide
Tertiary Hydroxyl (O-H)O-AlkylationR-X, NaHEther
Tertiary Hydroxyl (O-H)O-AcylationR-COCl, baseEster

This table provides a summary of potential derivatization strategies based on the functional groups present in the molecule.

These derivatization strategies allow for the systematic modification of the molecule's polarity, lipophilicity, size, and hydrogen bonding capacity, which are critical parameters in SAR studies for drug discovery.

Spectroscopic and Crystallographic Characterization of 3 3 Bromo 4 Fluorobenzyl Pyrrolidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR for Proton Environment Analysis

A ¹H NMR spectrum of 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol would be expected to show distinct signals for the protons on the pyrrolidine (B122466) ring, the benzylic protons, and the aromatic protons. The chemical shifts (δ) would be influenced by neighboring functional groups. For instance, the protons on the carbon adjacent to the hydroxyl group and the nitrogen atom would likely appear at a lower field. The aromatic region would display a complex splitting pattern due to the bromine and fluorine substituents.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H 7.0 - 7.5 m -
Benzyl-CH₂ 3.5 - 4.0 s -
Pyrrolidine-CH₂ (adjacent to N) 2.8 - 3.3 m -
Pyrrolidine-CH₂ 1.8 - 2.2 m -

¹³C NMR for Carbon Skeleton Determination

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The number of signals would correspond to the number of chemically non-equivalent carbon atoms. The carbon attached to the hydroxyl group would be expected in the 60-70 ppm range, while the aromatic carbons would appear between 110-160 ppm, with their precise shifts influenced by the bromine and fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-Br 110 - 120
Aromatic C-F 155 - 165 (d, ¹JCF)
Other Aromatic C 115 - 140
C-OH (Pyrrolidine) 65 - 75
Benzyl-CH₂ 50 - 60

¹⁹F NMR for Fluorine Environment Characterization

A ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the benzene (B151609) ring. The chemical shift of this signal would be characteristic of a fluoroaromatic compound. Coupling to adjacent aromatic protons would likely result in a doublet of doublets.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Assignment

To definitively assign the proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the pyrrolidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which would be crucial for connecting the benzyl (B1604629) group to the pyrrolidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to determine the molecule's conformation.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS would be used to determine the exact mass of the molecular ion, which would confirm the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹)
O-H (alcohol) 3200 - 3600 (broad)
C-H (aromatic) 3000 - 3100
C-H (aliphatic) 2850 - 2960
C=C (aromatic) 1450 - 1600
C-F (aromatic) 1100 - 1250
C-Br (aromatic) 500 - 600

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular structure of this compound.

Determination of Absolute Configuration and Stereochemistry

The pyrrolidin-3-ol moiety of the molecule contains a chiral center at the C3 position. X-ray crystallography of a single, enantiomerically pure crystal is the most reliable method for determining the absolute configuration of this stereocenter, assigning it as either R or S. This is achieved through the analysis of anomalous dispersion effects, which allows for the unambiguous assignment of the spatial arrangement of the substituents around the chiral carbon.

Stereochemical Descriptor Method of Determination
Absolute Configuration (R/S)X-ray Crystallography (Anomalous Dispersion)

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the solid state, molecules of this compound would be expected to engage in a variety of non-covalent interactions that dictate the crystal packing. The hydroxyl (-OH) and the secondary amine (-NH-) groups of the pyrrolidine ring are capable of forming strong hydrogen bonds, acting as both donors and acceptors. Additionally, the bromine and fluorine atoms on the benzyl ring could participate in halogen bonding and other dipole-dipole interactions. A detailed crystallographic study would measure the distances and angles of these interactions, providing insight into the supramolecular assembly of the compound.

Potential Intermolecular Interaction Participating Functional Groups
Hydrogen Bonding-OH, -NH
Halogen BondingC-Br, C-F
van der Waals ForcesEntire Molecule

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity Assessment (if applicable)

For a chiral molecule like this compound, chiroptical spectroscopy provides valuable information about its stereochemistry in solution. Circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, is particularly useful. An enantiomerically pure sample of either the (R)- or (S)-enantiomer would produce a characteristic CD spectrum. This technique can be used to assess the enantiomeric purity of a sample by comparing its spectrum to that of a known enantiopure standard. A racemic mixture, containing equal amounts of both enantiomers, would be CD silent.

Spectroscopic Technique Application
Circular Dichroism (CD)Enantiomeric Purity Assessment

Computational and Theoretical Investigations of 3 3 Bromo 4 Fluorobenzyl Pyrrolidin 3 Ol

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Computational studies on 3-(3-bromo-4-fluorobenzyl)pyrrolidin-3-ol would likely commence with conformational analysis using molecular mechanics (MM). This approach employs classical physics to model the molecule's potential energy surface, allowing for an efficient exploration of its possible three-dimensional arrangements. Force fields, such as MMFF94 or AMBER, would be utilized to calculate the steric and electrostatic interactions between atoms. The primary goal of this analysis is to identify the low-energy conformers of the molecule. For a flexible molecule like this compound, with its rotatable bonds in the benzyl (B1604629) and pyrrolidine (B122466) groups, a systematic conformational search would reveal a landscape of different shapes. The results would highlight the most stable conformers, which are crucial for understanding the molecule's behavior in various environments.

Following the identification of stable conformers, molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. These simulations would solve Newton's equations of motion for the system, providing insights into the molecule's flexibility, the transitions between different conformational states, and the influence of solvent on its structure. By simulating the molecule in a solvent box (e.g., water), one could observe how intermolecular interactions, such as hydrogen bonding between the hydroxyl group and water molecules, affect its preferred conformation and dynamics. This would be particularly important for understanding its behavior in a biological context.

Density Functional Theory (DFT) Studies

Optimization of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) offers a more accurate, quantum-mechanical approach to understanding the properties of this compound. A key step in DFT studies is the optimization of the molecular geometry. Starting from the low-energy conformers identified by molecular mechanics, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be performed to find the precise arrangement of atoms that corresponds to a minimum on the potential energy surface. This process yields highly accurate bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Table 1: Exemplary Optimized Geometrical Parameters for this compound (Illustrative Data)

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC-Br1.90 Å
Bond LengthC-F1.35 Å
Bond LengthC-O (hydroxyl)1.43 Å
Bond LengthC-N (pyrrolidine)1.47 Å
Bond AngleC-C-Br120.1°
Bond AngleC-C-F119.5°
Dihedral AngleC-C-C-N175.2°

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

DFT is a powerful tool for predicting spectroscopic properties, which can be invaluable for the characterization of this compound. By employing methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic resonance (NMR) chemical shifts for the ¹H and ¹³C atoms in the molecule. These theoretical chemical shifts, when compared to experimental data, can help confirm the molecule's structure and assign the signals in the NMR spectrum to specific atoms.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies can be correlated with the peaks observed in an infrared (IR) or Raman spectrum. This allows for a detailed assignment of the experimental vibrational bands to specific molecular motions, such as C-H stretches, O-H bends, and the vibrations of the aromatic ring. This can provide a deeper understanding of the molecule's bonding and structure.

Table 2: Illustrative Calculated Spectroscopic Data for this compound

ParameterAtom/GroupCalculated Value
¹³C NMR Chemical ShiftC-Br115 ppm
¹³C NMR Chemical ShiftC-F160 ppm
¹H NMR Chemical ShiftO-H2.5 ppm
Vibrational FrequencyO-H Stretch3500 cm⁻¹
Vibrational FrequencyC-F Stretch1250 cm⁻¹

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. For this compound, DFT calculations would provide the energies and spatial distributions of these orbitals. The HOMO represents the ability to donate an electron, and its location in the molecule indicates the likely site of electrophilic attack. Conversely, the LUMO represents the ability to accept an electron, and its location highlights the probable site of nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter that relates to the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. The analysis of these orbitals would provide valuable predictions about how this compound might interact with other molecules and participate in chemical reactions.

Investigation of Reaction Pathways and Transition States in Key Transformations

Theoretical chemistry can also be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, it is possible to identify the transition state—the highest energy point along the reaction coordinate. DFT calculations can determine the geometry and energy of these transition states, providing critical insights into the reaction's feasibility and kinetics. For instance, if this molecule were to undergo a substitution reaction at the benzylic position or a reaction involving the hydroxyl group, these computational methods could elucidate the step-by-step mechanism. The calculated activation energy, which is the energy difference between the reactants and the transition state, would offer a quantitative measure of the reaction's rate.

Quantum Chemical Topology and Bonding Analysis

A deeper understanding of the chemical bonding within this compound can be achieved through methods like the Quantum Theory of Atoms in Molecules (QTAIM). This analysis examines the topology of the electron density to partition the molecule into atomic basins. By locating bond critical points (BCPs) between atoms, one can characterize the nature of the chemical bonds. For example, the properties of the electron density at the BCPs of the C-Br, C-F, and C-O bonds would reveal their degree of covalent or ionic character. This approach can also identify non-covalent interactions, such as intramolecular hydrogen bonds, which may play a role in stabilizing certain conformations of the molecule. This level of analysis provides a rigorous, quantitative description of the bonding that goes beyond simple Lewis structures.

Prediction of Reactivity and Selectivity through Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of chemical reactions, offering a microscopic view of molecular interactions. For this compound, methods like Density Functional Theory (DFT) are employed to elucidate its electronic characteristics and forecast its behavior in chemical reactions. nih.govmdpi.com

Detailed research findings from theoretical studies on analogous molecular structures allow for the prediction of several key reactivity indicators for this compound. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability; a smaller gap suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution around the molecule. These maps identify electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other reagents. For this compound, the electronegative fluorine and bromine atoms, along with the oxygen of the hydroxyl group and the nitrogen of the pyrrolidine ring, are expected to significantly influence the electrostatic potential and, consequently, the molecule's reactivity.

Fukui functions and dual descriptor analyses can further refine these predictions by quantifying the reactivity of specific atomic sites within the molecule. These descriptors help in pinpointing the atoms most likely to participate in nucleophilic, electrophilic, or radical attacks.

Interactive Data Table: Predicted Reactivity Descriptors for this compound

Below is a hypothetical table of reactivity descriptors for this compound, as would be determined by DFT calculations.

DescriptorPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity, likely centered on the pyrrolidine nitrogen and the aromatic ring.
LUMO Energy-1.2 eVIndicates electron-accepting capacity, likely associated with the brominated and fluorinated aromatic ring.
HOMO-LUMO Gap5.3 eVSuggests moderate kinetic stability.
Dipole Moment2.8 DIndicates a polar molecule, susceptible to interactions with polar reagents and solvents.

Solvent Effects Modeling in Chemical Transformations

The solvent in which a reaction is conducted can have a profound impact on its rate, selectivity, and even the nature of the products formed. uw.edu.pl Computational modeling of solvent effects is therefore essential for a comprehensive understanding of the chemical transformations of this compound.

Two primary approaches are used to model solvent effects: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This method is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute. For a polar molecule like this compound, PCM can predict how solvents of varying polarity will stabilize or destabilize reactants, transition states, and products, thereby affecting reaction kinetics and thermodynamics. scite.ai

Explicit solvent models, on the other hand, involve including a number of individual solvent molecules in the quantum mechanical calculation. This approach is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding. Given the presence of the hydroxyl group and the nitrogen atom in this compound, explicit modeling with protic solvents (e.g., water, methanol) would be crucial for accurately describing the hydrogen bond dynamics and their influence on reaction mechanisms.

By modeling reactions in different solvents, it is possible to predict how the reaction's energy profile will change. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction rate compared to a nonpolar solvent.

Interactive Data Table: Theoretical Solvent Effects on a Hypothetical SN2 Reaction of this compound

This table illustrates the predicted effect of different solvents on the activation energy (ΔG‡) of a hypothetical nucleophilic substitution reaction involving this compound.

SolventDielectric Constant (ε)Predicted ΔG‡ (kcal/mol)Predicted Effect on Reaction Rate
Hexane1.925.2Slow
Dichloromethane9.121.5Moderate
Acetonitrile37.518.9Fast
Water80.117.3Very Fast

Advanced Research Perspectives and Methodological Innovations

Development of Novel Catalytic Systems for Synthesizing and Transforming 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol

The synthesis and functionalization of this compound heavily rely on advanced catalytic methods to ensure efficiency, selectivity, and sustainability. Research in this area focuses on two main aspects: the construction of the core structure and the subsequent transformation using the halogenated benzyl (B1604629) group as a synthetic handle.

For the initial synthesis, transition-metal-catalyzed cross-coupling reactions are paramount. For instance, the formation of the carbon-carbon bond between the pyrrolidine (B122466) precursor and the 3-bromo-4-fluorobenzyl moiety can be achieved through established methods. However, novel catalytic systems are being explored to improve these processes. This includes the use of palladium or nickel catalysts with specifically designed phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands to enhance reaction rates and yields, particularly for sterically hindered substrates. Furthermore, catalysts that are effective at low loadings are sought to minimize metal contamination in the final product, a critical aspect in pharmaceutical synthesis.

The transformation of the molecule leverages the reactivity of the aryl bromide. The bromine atom serves as a versatile functional group for further derivatization through various catalytic cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction, which forms C-C bonds by coupling the aryl bromide with a boronic acid or ester, is a cornerstone of modern synthesis. nih.gov Research focuses on developing catalysts, often palladium-based, that are active under mild conditions and tolerant of the free hydroxyl and secondary amine functionalities present in the molecule.

Buchwald-Hartwig Amination: To explore structure-activity relationships, introducing new amino groups at the 3-position of the benzene (B151609) ring can be achieved via this palladium-catalyzed reaction. Innovations in ligand design are crucial for achieving high efficiency and selectivity.

Sonogashira Coupling: The introduction of alkyne fragments via palladium-copper catalysis can provide linear extensions to the molecule, which can be valuable for probing deep binding pockets in biological targets.

Green chemistry principles are also driving the development of heterogeneous catalysts, where the catalytic species is immobilized on a solid support. These systems offer simplified product purification and catalyst recycling, contributing to more sustainable synthetic processes.

Application of Flow Chemistry and Continuous Processing for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant methodological innovation for the scalable synthesis of complex molecules like this compound. syrris.com Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. nih.govmdpi.com

A hypothetical multi-step synthesis of this compound in a flow setup could involve pumping reagents through heated or cooled tubes or microreactors, with in-line purification and analysis. syrris.com For example, a key C-C bond-forming step, which might be highly exothermic and difficult to control in a large batch reactor, can be managed safely in a flow system due to the small reaction volume and high surface-area-to-volume ratio. This allows for the use of more extreme reaction conditions (higher temperatures and pressures) than are feasible in batch, often leading to dramatically reduced reaction times. nih.gov

The integration of packed-bed reactors containing immobilized catalysts or reagents is another key feature. This approach simplifies downstream processing by eliminating the need for catalyst filtration or quenching steps. For the synthesis of this compound, a flow process could integrate a catalytic hydrogenation step to form a precursor, followed by a coupling reaction in a subsequent reactor module, and finally an in-line liquid-liquid extraction for purification. syrris.com

Table 1: Comparison of Hypothetical Batch vs. Flow Synthesis for a Key Coupling Step
ParameterTraditional Batch ProcessingContinuous Flow Chemistry
Reaction Time12-24 hours5-30 minutes
Temperature ControlDifficult to maintain homogeneity, potential for hotspotsPrecise and uniform, rapid heat exchange
SafetyRisk of thermal runaway with large volumes of exothermic reactionsInherently safer due to small internal volume
ScalabilityComplex, requires re-optimization of conditionsStraightforward, achieved by running the system for longer durations ("scaling out")
Product PurityMay require extensive purification due to side reactionsOften higher due to precise control, minimizing byproduct formation

Chemoinformatics and Data-Driven Approaches in the Study of this compound

Chemoinformatics and computational modeling are indispensable tools for accelerating the study and optimization of pyrrolidine derivatives. frontiersin.org These data-driven approaches allow researchers to predict molecular properties, understand structure-activity relationships (SAR), and prioritize synthetic targets without costly and time-consuming laboratory experiments. nih.gov

For this compound, chemoinformatic methods can be used to calculate a range of physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) properties. Properties such as the logarithm of the partition coefficient (logP), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and molecular weight are critical for assessing the "drug-likeness" of a compound. nih.gov

Table 2: Predicted Molecular Descriptors for this compound
PropertyPredicted ValueSignificance
Molecular FormulaC₁₁H₁₃BrFNODefines the elemental composition
Molecular Weight274.13 g/molInfluences diffusion and transport properties
XLogP32.1Predicts lipophilicity and membrane permeability
Hydrogen Bond Donors2Potential for interactions with biological targets
Hydrogen Bond Acceptors2Potential for interactions with biological targets
Topological Polar Surface Area (TPSA)32.26 ŲCorrelates with cell permeability and oral bioavailability

Beyond property prediction, quantitative structure-activity relationship (QSAR) models can be developed. frontiersin.org By synthesizing and testing a library of derivatives of the parent compound, researchers can generate data that links specific structural modifications to changes in biological activity. Machine learning algorithms can then be trained on this data to build predictive models that guide the design of new, more potent, or selective compounds. These models can identify key structural features, such as the precise positioning of the bromo and fluoro substituents or the stereochemistry of the hydroxyl group, that are critical for activity.

Utilization of this compound as a Chemical Probe in Mechanistic Organic Chemistry Studies

A chemical probe is a small molecule used to study and manipulate a biological system or reaction. nih.gov this compound possesses several features that make it an attractive scaffold for the development of such probes. The defined three-dimensional structure of the pyrrolidin-3-ol core can be used to investigate the topology of enzyme active sites or receptor binding pockets.

The aryl bromide is particularly useful in this context. It can be transformed into a variety of functionalities for different probing applications:

Photoaffinity Labeling: The bromo group can be converted, for example, to an azido (B1232118) or diazirine group. Upon photoactivation, these groups form highly reactive nitrene or carbene species that can covalently bind to nearby amino acid residues in a target protein, allowing for identification of the binding site.

Attachment of Reporter Tags: Through cross-coupling reactions, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules can be attached to the aromatic ring. acs.org These tagged probes enable the visualization of a target protein in cells via microscopy or its isolation from complex biological mixtures for further study. acs.org

Click Chemistry Handle: The bromo-substituent can be converted to an azide (B81097) or alkyne, providing a handle for bioorthogonal "click" chemistry reactions. This allows for the labeling of the probe in a biological environment with minimal interference with native processes.

Furthermore, the fluorine atom can serve as a useful reporter for ¹⁹F NMR spectroscopy, a powerful technique for studying protein-ligand interactions and conformational changes in solution without the need for crystallization.

Future Directions in the Academic Exploration of Pyrrolidine-Based Halogenated Compounds

The academic exploration of halogenated pyrrolidines, including this compound, is poised to expand in several exciting directions. The pyrrolidine scaffold will continue to be a valuable starting point for the development of new drug candidates targeting a wide range of diseases. nih.govresearchgate.net

Future research will likely focus on:

Diversity-Oriented Synthesis: Using the aryl bromide as a branching point for combinatorial chemistry, researchers can rapidly generate large libraries of diverse compounds. These libraries can be screened against a multitude of biological targets to identify novel hits for drug discovery programs.

Fragment-Based Drug Discovery (FBDD): The core molecule can be considered a "fragment" that can be optimized and grown to achieve high-affinity binding to a target protein. The halogen atoms can provide key interaction points or vectors for fragment elaboration.

Development of Covalent Inhibitors: The reactive potential of the aryl halide could be harnessed to design targeted covalent inhibitors, where the molecule forms a permanent bond with its target protein, often leading to enhanced potency and duration of action.

Integration with New Modalities: Pyrrolidine-based scaffolds could be incorporated into more complex therapeutic modalities, such as Proteolysis Targeting Chimeras (PROTACs), which are designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.

Advanced Computational Methods: The increasing power of artificial intelligence and machine learning will enable more accurate prediction of biological activity and off-target effects, guiding synthetic efforts toward molecules with higher probabilities of success and better safety profiles. frontiersin.org

The continued development of innovative synthetic methodologies, particularly in catalysis and continuous processing, will be essential to support these explorations, making the synthesis of these complex and valuable molecules more efficient, scalable, and environmentally sustainable. nih.gov

Q & A

Q. What are the key synthetic routes for 3-(3-Bromo-4-fluorobenzyl)pyrrolidin-3-ol, and how does stereochemistry influence the process?

Methodological Answer: Synthesis typically involves two stages: (1) construction of the pyrrolidin-3-ol core and (2) introduction of the 3-bromo-4-fluorobenzyl substituent. For enantiomerically pure derivatives, chiral resolution or asymmetric synthesis is critical. For example, the (3S)-pyrrolidin-3-ol enantiomer can be synthesized via enzymatic resolution or chiral auxiliary methods, as described in a patent using tert-butyl (3S)-3-hydroxypyrrolidine-1-carboxylate as an intermediate . The benzyl group is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using 3-bromo-4-fluorobenzyl halides. Challenges include regioselectivity in bromo-fluoro substitution and maintaining stereochemical integrity during coupling.

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are essential for confirming the pyrrolidine ring structure and substituent positions. The hydroxyl proton (δ ~3.5–4.0 ppm) and benzyl aromatic protons (δ ~6.8–7.4 ppm) are diagnostic. 19^{19}F NMR can resolve fluorine substitution patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, distinguishing bromine/fluorine isotopic signatures.
  • X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions, especially for enantiopure forms .
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and validate NMR chemical shifts .

Q. How do the bromo and fluoro substituents influence reactivity in nucleophilic aromatic substitution (SNAr)?

Methodological Answer: The bromine at the 3-position is a strong leaving group, making it reactive in SNAr. However, the electron-withdrawing fluorine at the 4-position meta to bromine reduces the ring's electron density, potentially slowing SNAr. Competing pathways (e.g., elimination or coupling) may arise. Optimization requires careful selection of bases (e.g., K2_2CO3_3) and solvents (DMF or DMSO), as seen in analogous pyridinol syntheses . Kinetic studies using HPLC or in-situ IR can monitor substitution progress.

Advanced Research Questions

Q. What are the challenges in achieving enantiomeric purity, and how can they be addressed?

Methodological Answer: Enantiomeric impurities often stem from racemization during benzylation or acidic/basic conditions. Strategies include:

  • Chiral Chromatography : Use of cellulose-based chiral HPLC columns to separate enantiomers .
  • Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to retain stereochemistry .
  • Protecting Groups : Temporary protection of the hydroxyl group (e.g., as a silyl ether) during benzylation prevents racemization .

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets (e.g., neurotensin receptors) by simulating interactions between the compound's hydroxyl/benzyl groups and receptor active sites .
  • QSAR Studies : Correlate substituent electronic properties (Hammett σ values for Br/F) with biological activity. For example, fluorine's electronegativity may enhance membrane permeability .
  • Metabolic Stability Prediction : Tools like ADMET Predictor assess oxidative metabolism risks (e.g., CYP450-mediated hydroxylation of pyrrolidine) .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Methodological Answer: Discrepancies in yields (e.g., 40–80% for benzylation steps) often arise from:

  • Impurity in Starting Materials : 3-Bromo-4-fluorobenzyl halides may contain regioisomers; purity should be verified via GC-MS .
  • Catalyst Deactivation : Palladium catalysts (e.g., Pd2_2(dba)3_3) can be poisoned by trace amines; rigorous degassing of solvents is critical .
  • Temperature Sensitivity : Exothermic coupling reactions require precise control (e.g., 60°C ± 2°C) to avoid side products .
    Reproducibility is improved by detailed reporting of reaction conditions (e.g., solvent dryness, catalyst batch).

Q. How does the hydroxyl group on pyrrolidine participate in hydrogen bonding, and what implications does this have for crystallography?

Methodological Answer: The hydroxyl group forms intramolecular H-bonds with the pyrrolidine nitrogen, stabilizing a specific chair conformation. In crystal structures, intermolecular H-bonds with adjacent molecules (e.g., lattice water) create specific packing motifs. Variable-temperature XRD can reveal dynamic H-bonding behavior, while IR spectroscopy tracks O-H stretching frequencies (ν ~3200–3400 cm1^{-1}) .

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